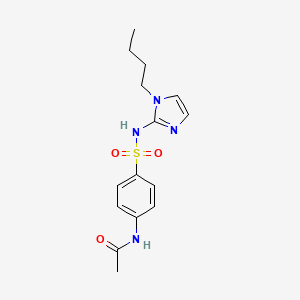
N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide typically involves the reaction of 2-phenyl-3,1-benzoxazin-4-one with various primary amines . The process can be summarized in the following steps:
Formation of 2-phenyl-3,1-benzoxazin-4-one: This intermediate is synthesized by reacting anthranilic acid with benzoyl chloride in the presence of pyridine.
Reaction with Primary Amines: The 2-phenyl-3,1-benzoxazin-4-one is then reacted with primary amines to form the desired quinazolinone derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different pharmacological activities .
Wissenschaftliche Forschungsanwendungen
N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Wirkmechanismus
The mechanism of action of N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes such as penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
Pathways Involved: By inhibiting PBPs, the compound disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4(3H)-Quinazolinone: A core structure shared with N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide, known for its antibacterial properties.
2-Phenylquinazolin-4(3H)-one: Another similar compound with potential anticancer activity.
Uniqueness
This compound stands out due to its unique combination of antibacterial and potential anticancer properties. Its ability to target multiple pathways and enzymes makes it a versatile compound for drug development .
Eigenschaften
Molekularformel |
C21H16N4O |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
N'-(4-oxo-2-phenylquinazolin-3-yl)benzenecarboximidamide |
InChI |
InChI=1S/C21H16N4O/c22-19(15-9-3-1-4-10-15)24-25-20(16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)21(25)26/h1-14H,(H2,22,24) |
InChI-Schlüssel |
MRYWYZLAZRISJO-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2/N=C(/C4=CC=CC=C4)\N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N=C(C4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B12939359.png)
![12-hydroxy-1,10-bis[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12939364.png)
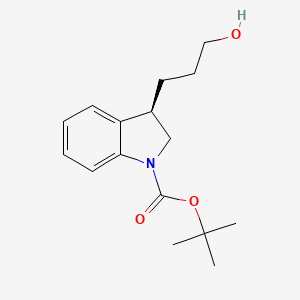
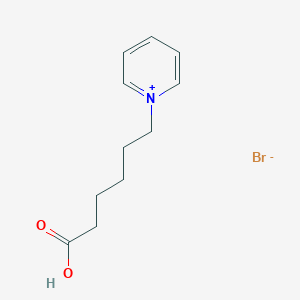
![Benzoic acid, 3-[3-(4-iodophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12939378.png)

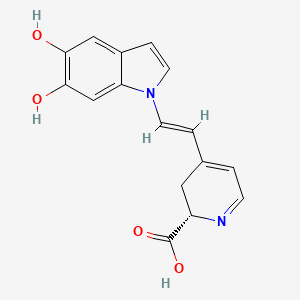
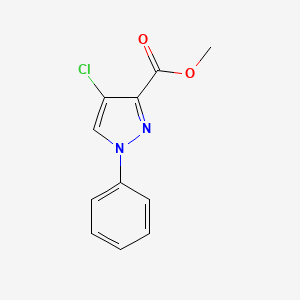

![8-[(8-Aminooctyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12939416.png)
![6-[(2-Chlorophenyl)amino]-2-(methylsulfanyl)pyrimidine-4-carboxylic acid](/img/structure/B12939423.png)
